molecular formula C26H24N2O2 B7701272 N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide

N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide

Cat. No.: B7701272
M. Wt: 396.5 g/mol
InChI Key: QYOLNJCUDABWTR-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a quinoline moiety, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Derivative: Starting from an appropriate aniline derivative, the quinoline ring can be constructed through a Skraup synthesis or a Friedländer synthesis.

    Benzamide Formation: The quinoline derivative is then reacted with 2,3-dimethylphenylamine under amide formation conditions, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline ring can be oxidized to a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO₄.

    Reduction: Reagents like LiAlH₄ or NaBH₄.

    Substitution: Halogenating agents like NBS for bromination.

Major Products

    Oxidation: Formation of a quinolinone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide would depend on its specific biological target. Generally, compounds with quinoline moieties can interact with DNA or proteins, affecting cellular processes. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-N-(quinolin-3-ylmethyl)benzamide
  • N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

Uniqueness

The presence of both the 2,3-dimethylphenyl and the 2-hydroxy-6-methylquinoline moieties in N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide may confer unique biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-17-12-13-23-21(14-17)15-22(25(29)27-23)16-28(24-11-7-8-18(2)19(24)3)26(30)20-9-5-4-6-10-20/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOLNJCUDABWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC(=C3C)C)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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